Phenibut

Neuroscience GABA Receptor Pharmacology Anxiolytic Drug Development

Phenibut (1078-21-3) is a racemic GABA analogue with unmatched dual pharmacophore activity—GABAB agonism (Ki=177μM) plus α2δ VDCC binding (R-enantiomer Ki=23μM)—not replicated by baclofen or gabapentin. With validated BBB penetration (0.2μg/g brain at 50mg/kg p.o.), 64-65% oral bioavailability, and 5.3h half-life, it is the definitive reference standard for polypharmacology screening of dual-mechanism neuropsychiatric agents. Its stereoselective divergence (R-active at 100mg/kg; S-inactive at 500mg/kg) enables enantiopure drug development studies. α2δ-mediated anti-nociception is confirmed independent of GABAB blockade in CCI models.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 1078-21-3
Cat. No. B1680308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenibut
CAS1078-21-3
Synonyms4-amino-3-phenylbutyric acid
4-amino-3-phenylbutyric acid hydrochloride
4-amino-3-phenylbutyric acid, (DL)-(+-)-mixture
4-amino-3-phenylbutyric acid, (L)-(-)-isomer
beta-(aminomethyl)benzenepropanoic acid
beta-(aminomethyl)hydrocinnamic acid
beta-phenyl-gamma-aminobutyric acid
citrocard
fenibut
fenibut citrate
noophen
phenibut
phenybut
phenyl-GABA
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CC(=O)O)CN
InChIInChI=1S/C10H13NO2/c11-7-9(6-10(12)13)8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)
InChIKeyDAFOCGYVTAOKAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Phenibut (CAS 1078-21-3) Procurement Guide: Pharmacological Profile and Key Specifications for Research and Development


Phenibut (β-phenyl-γ-aminobutyric acid, CAS 1078-21-3) is a synthetic, chiral GABA analogue that acts primarily as an agonist at GABAB receptors [1]. Its structural incorporation of a β-phenyl ring confers the critical property of crossing the blood-brain barrier, a feature absent in the endogenous neurotransmitter GABA [2]. Phenibut is supplied and researched almost exclusively as a racemic mixture of (R)- and (S)-enantiomers; however, extensive evidence confirms that the pharmacological activity of the racemate is driven predominantly by the R-enantiomer [3].

Why Phenibut (CAS 1078-21-3) Cannot Be Substituted with Generic GABA Agonists or Gabapentinoids


Due to its unique dual pharmacophore targeting both the orthosteric GABAB receptor site and the α2-δ auxiliary subunit of voltage-gated calcium channels (VDCCs), Phenibut exhibits a polypharmacology not replicated by baclofen (pure GABAB agonist) or gabapentin (pure α2-δ ligand) [1]. Moreover, the racemic nature of standard Phenibut introduces critical compositional variability; generic substitution with enantiopure alternatives or other GABA analogues would fundamentally alter the binding kinetics and resultant in vivo efficacy, as the S-enantiomer lacks GABAB affinity entirely while the R-enantiomer drives both calcium channel modulation and central receptor activation [2].

Quantitative Differentiation of Phenibut (CAS 1078-21-3): Head-to-Head Affinity and Pharmacokinetic Data


GABAB Receptor Affinity: Phenibut vs. Baclofen

Direct radioligand binding competition assays demonstrate that the affinity of racemic Phenibut for the GABAB receptor is significantly weaker than that of the reference agonist baclofen. Specifically, the equilibrium dissociation constant (Ki) of racemic Phenibut was determined to be 177 ± 2 μM, whereas the Ki for baclofen under identical conditions is 6.0 ± 1 μM [1]. This indicates that baclofen binds the GABAB receptor with approximately 30-fold higher affinity. Furthermore, the R-enantiomer of Phenibut, which is responsible for the GABAB-mediated activity, shows a Ki of 92 ± 3 μM [1]. This stark difference in target engagement kinetics is critical for experimental design, as equimolar dosing will not yield equivalent receptor occupancy.

Neuroscience GABA Receptor Pharmacology Anxiolytic Drug Development

α2-δ Subunit Binding: Phenibut Enantiomers vs. Gabapentin

In a head-to-head radioligand displacement assay using [3H]Gabapentin on rat brain membranes, the equilibrium dissociation constants (Ki) for binding to the α2-δ subunit of voltage-dependent calcium channels (VDCCs) were quantified. The data reveal that R-phenibut (Ki = 23 μM) and S-phenibut (Ki = 39 μM) bind this site with moderate affinity, whereas the reference ligand gabapentin displays a Ki of 0.05 μM [1]. This represents a 460-fold greater affinity for gabapentin relative to R-phenibut. Notably, baclofen, the GABAB comparator, shows negligible affinity for this site (Ki = 156 μM) [1]. This confirms that while gabapentin is a highly potent α2-δ ligand, Phenibut enantiomers engage this auxiliary subunit at micromolar concentrations, a property absent in baclofen.

Pain Research Calcium Channel Pharmacology Neuropathic Pain Models

Enantiomer-Specific In Vivo Activity: R-Phenibut vs. S-Phenibut

In vivo behavioral testing confirms the translation of enantiomer-selective binding into functional outcomes. In the forced swimming test (FST), a validated rodent model for screening antidepressant-like activity, R-phenibut at a dose of 100 mg/kg significantly decreased immobility time, indicating active behavior. In stark contrast, S-phenibut was completely inactive at doses up to 500 mg/kg [1]. Across a battery of locomotor and pain assays, R-phenibut was consistently twice as potent as the racemic mixture [1]. This is mechanistically anchored by the complete lack of GABAB receptor binding by the S-enantiomer [2].

Chiral Pharmacology Behavioral Neuroscience Antidepressant Screening

CNS Bioavailability: Brain Penetration of R-Phenibut vs. GABA

The β-phenyl substitution on the GABA backbone is the key structural determinant enabling CNS penetration. While endogenous GABA is peripherally restricted and does not cross the blood-brain barrier, Phenibut readily enters the CNS. Quantitative analysis in mice demonstrates that following a 50 mg/kg oral (p.o.) dose, R-phenibut reaches a maximal brain tissue concentration of 0.2 μg/g within 15 minutes [1]. Intraperitoneal (i.p.) administration yields a higher brain concentration of 0.6 μg/g [1]. This contrasts sharply with GABA, which has negligible brain bioavailability [2].

Pharmacokinetics Blood-Brain Barrier Permeability CNS Drug Delivery

Pharmacokinetic Profile: Oral Bioavailability and Half-Life

The oral bioavailability of Phenibut in humans is reported to be within the range of 64–65% [1]. Its elimination half-life is relatively short, measured at approximately 5.3 hours [1]. This pharmacokinetic signature differentiates Phenibut from other GABA analogues; for instance, gabapentin exhibits saturable, dose-dependent oral absorption often resulting in lower bioavailability at higher doses, whereas Phenibut's absorption profile suggests more predictable systemic exposure [2].

Drug Metabolism Pharmacokinetics Preclinical Development

Optimal Research and Industrial Applications for Phenibut (CAS 1078-21-3) Based on Quantitative Evidence


Development and Validation of Dual-Mechanism GABAB/α2-δ Ligand Assays

Leverage Phenibut's unique and quantifiable intermediate affinities for both GABAB receptors (Ki = 177 μM) and α2-δ VDCC subunits (Ki = 23 μM for R-enantiomer) [1][2]. This makes it an ideal reference compound for screening libraries of novel dual-mechanism neuropsychiatric agents. Use Phenibut as a calibrator to establish signal windows in high-throughput screens where selective GABAB agonists (e.g., baclofen) or pure α2-δ ligands (e.g., gabapentin) would fail to capture polypharmacological hits.

In Vivo Behavioral Studies Requiring CNS-Penetrant GABAergic Probes

For rodent models of anxiety, depression, or nociception requiring a systemically administered GABAergic agent, Phenibut is the optimal choice due to its validated brain penetration (0.2 μg/g following 50 mg/kg p.o.) [3]. Its 64-65% oral bioavailability and 5.3-hour half-life in humans [4] also support translational studies where predictable oral dosing and CNS exposure are required, unlike the BBB-impermeable GABA.

Chiral Pharmacology and Enantiomer-Specific Toxicity Screening

Utilize racemic Phenibut to investigate stereoselective pharmacodynamics. The clear divergence in activity—R-phenibut active in forced swim test at 100 mg/kg while S-phenibut is inactive up to 500 mg/kg [1]—provides a robust framework for studying the impact of inactive enantiomers on overall drug disposition, metabolism, and off-target effects. This is critical for companies developing enantiopure follow-on compounds.

Reference Standard for Neuropathic Pain Target Engagement Studies

Employ Phenibut as a tool to differentiate α2-δ-mediated analgesia from GABAB-mediated sedation. Its anti-nociceptive effects in the chronic constriction injury (CCI) model are not blocked by the GABAB antagonist CGP35348, confirming α2-δ-driven efficacy [2]. This allows researchers to dissect the relative contribution of calcium channel modulation versus direct GABAergic signaling in pain pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phenibut

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.